molecular formula C29H34NO2+ B1249183 Umeclidinium CAS No. 869185-19-3

Umeclidinium

货号 B1249183
CAS 编号: 869185-19-3
分子量: 428.6 g/mol
InChI 键: FVTWTVQXNAJTQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Umeclidinium is a quaternary ammonium ion that is quinuclidine substituted at positions 1 and 4 by 2-(benzyloxy)ethyl and hydroxy(diphenyl)methyl groups respectively. It has a role as a muscarinic antagonist.
Umeclidinium is a long-acting muscarinic antagonist (LAMA) used as maintenance treatment for symptoms of chronic obstructive pulmonary disease (COPD). It is available as a once-daily inhalation monotherapy or as a fixed-dose combination product with the long-acting beta2-agonist vilanterol. COPD is a progressive obstructive lung disease characterized by shortness of breath, cough, sputum production, and chronically poor airflow with a forced expiratory volume in 1 second (FEV1) of less than 80%. By blocking the M3 muscarinic receptor which is highly expressed in airway smooth muscle of the lungs, umeclidinium inhibits the binding of acetylcholine and thereby opens up the airways by preventing bronchoconstriction. Its use has been shown to provide clinically significant, sustained improvements in lung function.

科学研究应用

乌美克利定在科学研究中的应用

  1. COPD治疗:乌美克利定已获得FDA批准用于慢性阻塞性肺病(COPD)的维持治疗,并因其在中重度COPD患者中显著改善肺功能和生活质量而备受认可。它提供方便的剂量给药方式,并且耐受性良好(Manickam, Asija, & Aronow, 2014)

  2. 药代动力学研究:开发了一种新方法来研究[14C]乌美克利定的药代动力学,评估其安全性、耐受性和全身暴露。这项研究扩展了对乌美克利定吸收和分布的理解,为其作为原发性多汗症局部治疗的有效性提供了见解(Dumitrescu et al., 2016)

  3. COPD治疗的荟萃分析:一项随机临床试验的荟萃分析显示,通过Ellipta™吸入器递送的溴化乌美克利定是COPD的有效且耐受的治疗方法,表明其作为现有长效抗胆碱药物(LAMAs)的替代选择的潜力(Segreti, Calzetta, Rogliani, & Cazzola, 2014)

  4. COPD治疗的成本效益:一项分析评估了乌美克利定/维兰特罗与丙卡特罗在症状性COPD患者中的联合治疗的成本效益,表明乌美克利定/维兰特罗可能是一种经济有效的治疗选择(Miravitlles et al., 2016)

  5. CYP2D6缺陷患者的药代动力学:一项研究调查了正常和CYP2D6代谢缺陷患者中乌美克利定的药代动力学和药效学,发现两种人群中均具有良好的安全性和药代动力学特征(Cahn et al., 2013)

  6. 哮喘治疗中的潜在应用:强调了乌美克利定作为一种新型治疗方法,适用于严重难控制哮喘患者,尽管已接受最大治疗。然而,由于目前仅进行了II期临床试验,因此需要进一步研究以获得监管批准(Ferrando et al., 2017)

  7. 药代动力学和药效学特性:关于乌美克利定单次静脉和口服剂量后的吸收、分布、代谢和排泄(ADME)的研究表明,口服乌美克利定的生物利用度微乎其微,而静脉注射的乌美克利定主要通过代谢从血浆中清除(Kelleher et al., 2012)

属性

CAS 编号

869185-19-3

分子式

C29H34NO2+

分子量

428.6 g/mol

IUPAC 名称

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol

InChI

InChI=1S/C29H34NO2/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25/h1-15,31H,16-24H2/q+1

InChI 键

FVTWTVQXNAJTQP-UHFFFAOYSA-N

SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5

规范 SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5

其他 CAS 编号

869185-19-3

同义词

GSK573719
umeclidinium

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Umeclidinium
Reactant of Route 2
Reactant of Route 2
Umeclidinium
Reactant of Route 3
Umeclidinium
Reactant of Route 4
Reactant of Route 4
Umeclidinium
Reactant of Route 5
Umeclidinium
Reactant of Route 6
Umeclidinium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。